![molecular formula C23H17ClN4O B2931343 1-(3-氯苯基)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮 CAS No. 899357-82-5](/img/structure/B2931343.png)
1-(3-氯苯基)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been identified as potential inhibitors of PCAF, a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . An efficient synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is characterized by maintaining essential structural fragments for effective binding with the binding site of PCAF . The structure of similar compounds was confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include the bioisosteric modification of the triazolophthalazine ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.7±0.1 g/cm3, a molar refractivity of 73.3±0.5 cm3, and a polar surface area of 82 Å2 .科学研究应用
Anticancer Activity
This compound has shown promise in the field of oncology. It has been evaluated for its efficacy against various cancer cell lines. For instance, similar triazoloquinazoline derivatives have demonstrated cytotoxic activity comparable to doxorubicin, a reference anticancer drug . This suggests that our compound could be a candidate for further investigation as a potential anticancer agent.
Antidiabetic Potential
Compounds within this class have been studied for their α-glucosidase inhibition activity, which is a therapeutic target for antidiabetic drugs . This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients. The compound’s ability to inhibit α-glucosidase could be harnessed to develop new antidiabetic medications.
Antioxidant Properties
The antioxidant activity of triazoloquinazoline derivatives is another area of interest. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases. Some derivatives have shown potent antioxidant activity, indicating that our compound may also possess similar properties .
Bromodomain Inhibition
Bromodomains are involved in reading the epigenetic ‘code’ written on histones and are implicated in various diseases when dysregulated. The compound has been found to bind the bromodomains of BET family members with high affinity, suggesting its use in research related to epigenetics and associated disorders .
作用机制
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF through effective binding with its active site . This interaction inhibits the bromodomain of PCAF, thereby affecting its function . The compound’s mode of action is primarily through the inhibition of PCAF, which can lead to changes in gene expression and potentially halt the progression of cancer .
Biochemical Pathways
The inhibition of PCAF affects the acetylation of histones, a process crucial for the regulation of gene expression . This can lead to changes in various biochemical pathways involved in cell growth and proliferation, particularly those pathways that are often dysregulated in cancer .
Pharmacokinetics
These studies involve molecular docking to rationalize the binding affinities of the compound towards PCAF .
Result of Action
The result of the compound’s action is the inhibition of PCAF, which can lead to changes in gene expression . This can potentially halt the progression of cancer, as PCAF has been identified as a therapeutic target for this disease . The compound has demonstrated anticancer activity against various human cancer cell lines .
未来方向
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-18-10-6-9-17(15-18)21-25-26-23-27(14-13-16-7-2-1-3-8-16)22(29)19-11-4-5-12-20(19)28(21)23/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXHXKTZQAERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


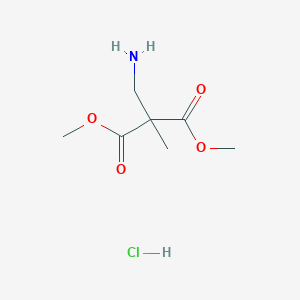
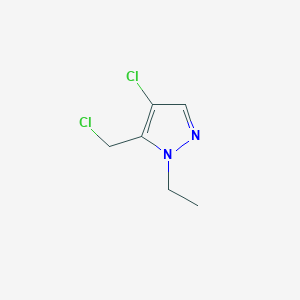
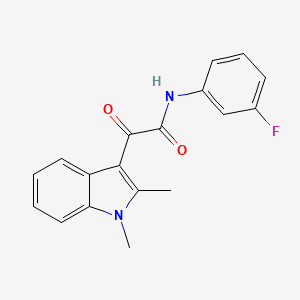

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)

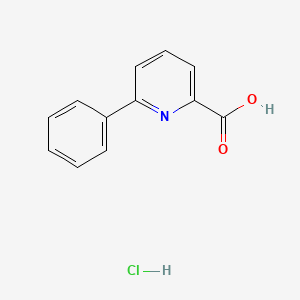


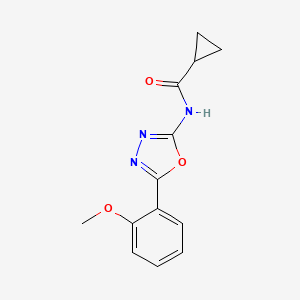

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)